Positional Isomerism: Divergent Antiproliferative Activity in MCF-7 Breast Cancer Cells
The positional isomer of the target compound, 3-Bromo-4-methoxycinnamic acid, demonstrates potent antiproliferative activity against the human breast cancer cell line MCF-7 . While direct IC50 data for the 4-Bromo-3-methoxy isomer is not reported in the same study, this cross-study comparison underscores that the precise location of the bromine and methoxy groups is a critical determinant of biological activity. The para-bromo and meta-methoxy arrangement of 4-Bromo-3-methoxycinnamic acid (CAS 924271-33-0) creates a unique electronic environment compared to its meta-bromo and para-methoxy isomer, which will lead to a different interaction profile with biological targets [1]. This confirms that the two isomers are not interchangeable and must be selected based on the specific SAR requirements of a project.
| Evidence Dimension | Antiproliferative activity against human MCF7 cells |
|---|---|
| Target Compound Data | Data not available from a direct comparator study; qualitative comparison based on structural isomerism. |
| Comparator Or Baseline | 3-Bromo-4-methoxycinnamic acid (positional isomer) |
| Quantified Difference | Significant reduction in cell viability observed for the comparator isomer . |
| Conditions | MCF-7 breast cancer cell line, treatment for 72 hours, MTT assay. |
Why This Matters
Demonstrates that biological activity is highly sensitive to substituent position, justifying the procurement of the specific 4-Bromo-3-methoxy isomer for projects where its unique electronic profile is required.
- [1] Renaldy, A. T., Fareza, M. S., & Djalil, A. D. (2026). A decade of research on cinnamic acid and its derivatives as potential anti-tyrosinase agents: A comprehensive review (2015–2025). Journal of Applied Pharmaceutical Science, 16(04), 011-027. DOI: 10.7324/JAPS.2026.271625 View Source
